molecular formula C14H15NO2S B2626464 1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone CAS No. 2034209-00-0

1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone

Cat. No. B2626464
M. Wt: 261.34
InChI Key: PKMBXBXZEOAOOM-UHFFFAOYSA-N
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Description

“1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” is a chemical compound. However, there is limited information available about this specific compound1. It’s related to 2-thia-5-azabicyclo[2.2.1]heptane2, which is a bicyclic compound containing a ring sulfur and a ring nitrogen2.



Synthesis Analysis

There is no specific information available about the synthesis of “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone”. However, related compounds such as 2-thia-5-azabicyclo[2.2.1]heptane have been synthesized2. The synthesis of these related compounds might provide some insights into potential synthetic routes.



Molecular Structure Analysis

The molecular structure of “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” is not directly available. However, the InChI code for a related compound, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride, is provided2. This might give some insights into the structure of the compound.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” are not directly available. However, a related compound, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride, is reported to be a solid2.


Scientific Research Applications

Azabicyclo[2.2.1]heptane Derivatives Synthesis

A novel approach for the synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) starting from (2S,4R)-4-hydroxyproline is documented. The process involves a synthetic scheme of 10 steps with a total yield of 22% for the title compound. The enantiomeric purity of the product is verified using chiral stationary phase HPLC. This synthesis pathway opens avenues for exploring the potential applications of these azabicyclo[2.2.1]heptane derivatives in various scientific fields (Grygorenko et al., 2009).

Synthesis of Novel Schiff Base Derived from Amoxicillin

A study documents the synthesis of a novel Schiff base derived from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid and 2hydroxy-1naphthaldehyde. The new compound exhibited antibacterial activity against a range of pathogens and was evaluated for its toxicity. The finding of an LD50 value of 492.8 mg/kg of body weight indicates its safety profile up to a certain dosage. This research showcases the potential of azabicyclo derivatives in the development of new therapeutic agents (Al-Masoudi et al., 2015).

Safety And Hazards

The safety and hazards associated with “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” are not known.


Future Directions

There is no specific information available about the future directions of research or applications for “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone”. However, its unique structure makes it an excellent candidate for studying drug interactions and designing new therapeutic agents3.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

1-[4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(16)10-2-4-11(5-3-10)14(17)15-7-13-6-12(15)8-18-13/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMBXBXZEOAOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone

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